

# Application Notes and Protocols for the Analytical Characterization of 1-Phenylcyclobutanecarbaldehyde

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## Compound of Interest

Compound Name: 1-phenylcyclobutanecarbaldehyde

Cat. No.: B075188

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These application notes provide detailed methodologies for the analytical characterization of **1-phenylcyclobutanecarbaldehyde**, a key intermediate in various synthetic pathways. The following protocols for Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy are designed to ensure accurate and reproducible results for purity assessment, identification, and quantification.

## Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Application: To determine the purity of **1-phenylcyclobutanecarbaldehyde** and to identify any volatile impurities. GC-MS is a powerful technique for separating and identifying compounds in a mixture.<sup>[1][2][3]</sup>

## Experimental Protocol

a) Sample Preparation:

- Prepare a stock solution of **1-phenylcyclobutanecarbaldehyde** at a concentration of 1 mg/mL in dichloromethane.

- Perform a serial dilution to prepare working standards of 1, 5, 10, 25, and 50 µg/mL.
- For unknown samples, prepare a 10 µg/mL solution in dichloromethane.

b) Instrumentation and Conditions:

- Gas Chromatograph: Agilent 8890 GC System or equivalent.
- Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.
- Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.
- Injector Temperature: 250°C.
- Injection Volume: 1 µL.
- Split Ratio: 50:1.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Oven Temperature Program:
  - Initial temperature: 80°C, hold for 2 minutes.
  - Ramp: 15°C/min to 280°C.
  - Hold: 5 minutes at 280°C.
- MS Transfer Line Temperature: 280°C.
- Ion Source Temperature: 230°C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: m/z 40-400.

## Data Presentation

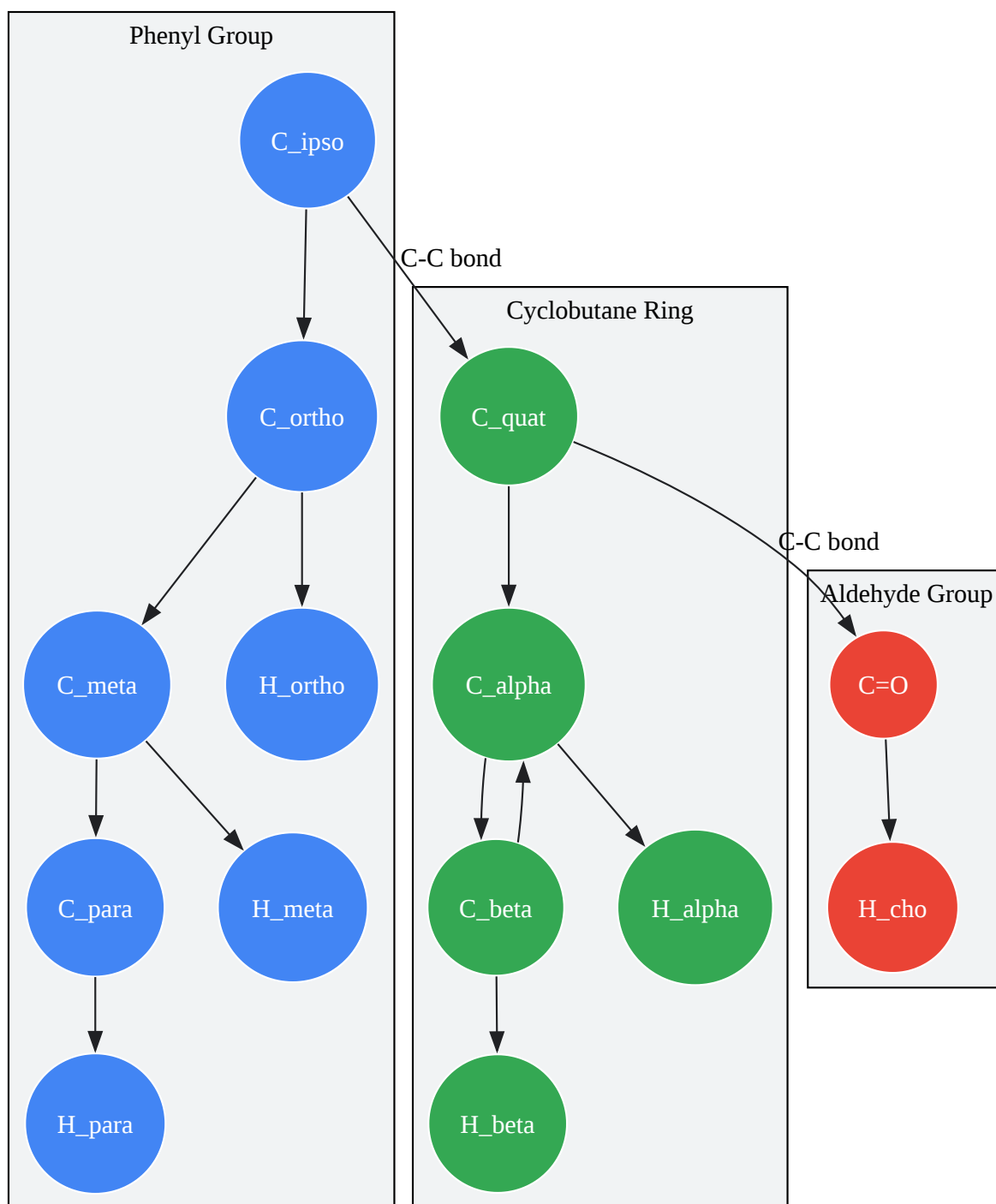
Table 1: Expected GC-MS Data for **1-Phenylcyclobutanecarbaldehyde**

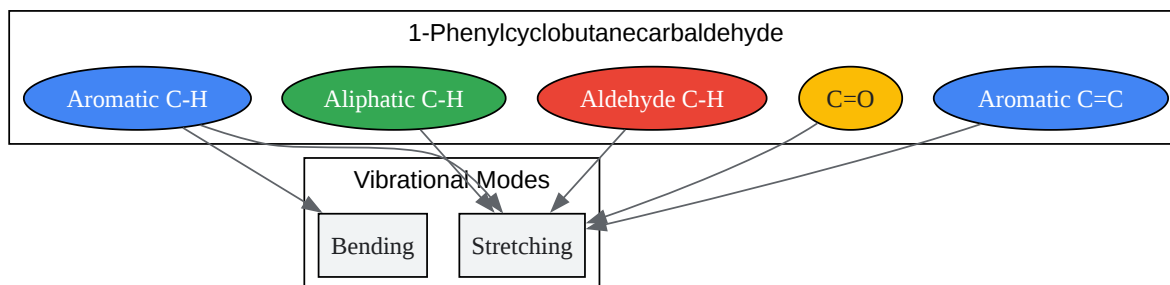
Parameter	Expected Value
Retention Time (min)	~10.5 - 11.5
Molecular Ion (M+) [m/z]	160.2
Key Fragment Ions [m/z]	131, 115, 105, 91, 77

Note: Retention time is an estimate and should be confirmed with a standard. Fragment ions are predicted based on common fragmentation patterns of aromatic aldehydes and cyclic compounds.[4][5]

## Workflow Diagram







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